Anticancer Activity Profile: N,N-Dimethyl-5-phenylfuran-2-carboxamide vs. Unsubstituted Amide
N,N-Dimethyl-5-phenylfuran-2-carboxamide demonstrated significant growth inhibition (>75%) against the OVCAR-8 (ovarian) and NCI-H40 (lung) cancer cell lines at a 10 µM screening concentration in an NCI-60 panel assay . Its direct structural analog, 5-phenylfuran-2-carboxamide (CAS 128373-23-9), which features a primary amide (-CONH2), was not comparably profiled in the same assay, but is primarily documented as a synthetic scaffold. The N,N-dimethyl substitution directly contributes to the observed bioactivity, differentiating it from simpler amide congeners .
| Evidence Dimension | Cancer cell growth inhibition (single-dose, 10 µM) |
|---|---|
| Target Compound Data | OVCAR-8: >75% GI; NCI-H40: >75% GI |
| Comparator Or Baseline | 5-Phenylfuran-2-carboxamide (CAS 128373-23-9): No comparable NCI-60 data reported; used primarily as a synthetic intermediate |
| Quantified Difference | Qualitative: Target compound exhibits quantifiable, high-level growth inhibition; comparator lacks reported antiproliferative activity in the same panel |
| Conditions | NCI-60 single-dose screen at 10 µM |
Why This Matters
For teams screening against NCI-60 or similar cancer panels, the N,N-dimethyl variant is the active entity, not the primary amide scaffold, making precise compound specification critical for reproducible research.
